molecular formula C11H8ClN3S B2597726 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 865657-87-0

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2597726
CAS No.: 865657-87-0
M. Wt: 249.72
InChI Key: YOVGOFVUIFIJCK-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 3-position, a methyl group at the 2-position, and a thienyl group at the 7-position. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . This inhibition occurs through binding interactions at the active site of CDK2, leading to altered enzyme activity and subsequent effects on cell proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes . Additionally, it affects metabolic pathways by altering the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies also indicate that the compound maintains its activity over extended periods, although its efficacy may decrease due to metabolic degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism also affects its pharmacokinetics and overall bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. This subcellular distribution is essential for its role in modulating cellular processes and exerting its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride and a polar aprotic solvent like dimethylformamide.

    Introduction of the Chlorine Atom: The chlorine atom is introduced at the 3-position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Thienyl Group: The thienyl group is introduced at the 7-position through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sites.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes and receptors.

    Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with a different substitution pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with an additional triazole ring.

Uniqueness

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its electronic properties, making it suitable for applications in material science and medicinal chemistry.

Properties

IUPAC Name

3-chloro-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVGOFVUIFIJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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